molecular formula C19H19ClN6OS B3519770 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B3519770
M. Wt: 414.9 g/mol
InChI Key: FVKBAWNEGAYKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to its combination of a piperazine ring, a chlorophenyl group, and a tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6OS/c20-15-6-8-16(9-7-15)24-10-12-25(13-11-24)18(27)14-28-19-21-22-23-26(19)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKBAWNEGAYKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.